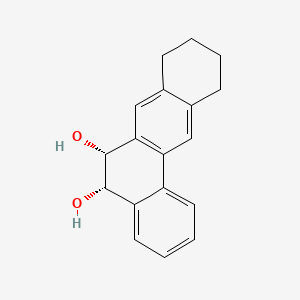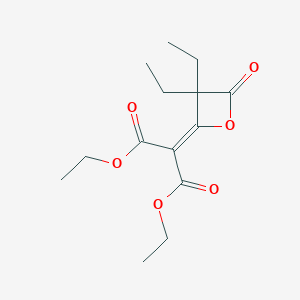
2-(Quinolin-2-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-2-yl)quinoxaline is a heterocyclic compound that features a quinoline moiety fused with a quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-2-yl)quinoxaline typically involves the condensation of quinoline derivatives with quinoxaline precursors. One common method includes the reaction of 2-chloroquinoline with 2-aminobenzene-1,4-diamine under reflux conditions in the presence of a suitable solvent such as ethanol . Another approach involves the cyclization of 2-(quinolin-2-yl)anilines via ring-opening/cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinolin-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-2-yl)quinoxaline involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-containing heterocyclic compound with applications in medicinal chemistry.
Quinoxaline: A benzopyrazine derivative with significant biological activities.
Quinazoline: Another heterocyclic compound with structural similarities and diverse pharmacological properties.
Uniqueness: 2-(Quinolin-2-yl)quinoxaline stands out due to its dual quinoline and quinoxaline moieties, which confer unique electronic and steric properties, making it a versatile scaffold for drug development and materials science .
Eigenschaften
CAS-Nummer |
91888-70-9 |
|---|---|
Molekularformel |
C17H11N3 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-quinolin-2-ylquinoxaline |
InChI |
InChI=1S/C17H11N3/c1-2-6-13-12(5-1)9-10-16(19-13)17-11-18-14-7-3-4-8-15(14)20-17/h1-11H |
InChI-Schlüssel |
ZYDYHIZMUJNGBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


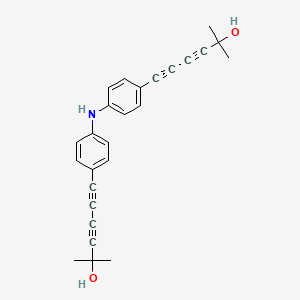
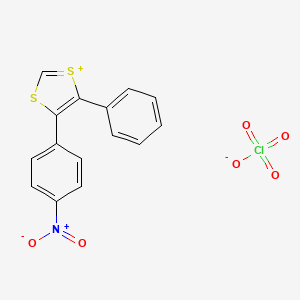
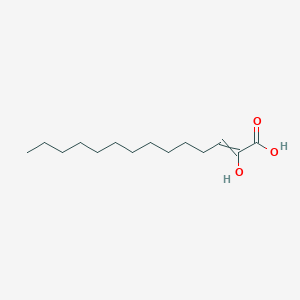
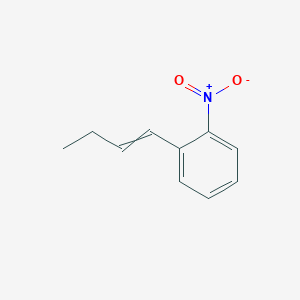
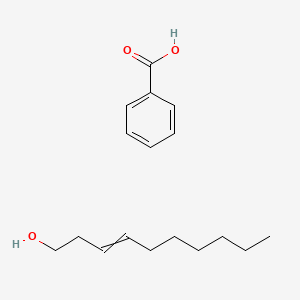
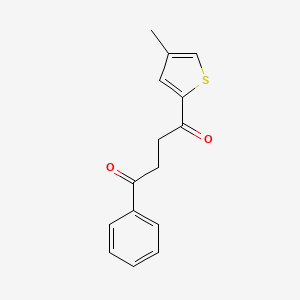
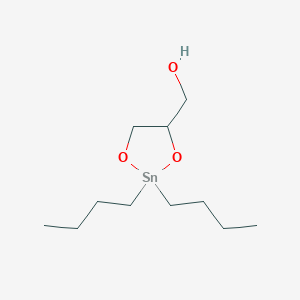
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
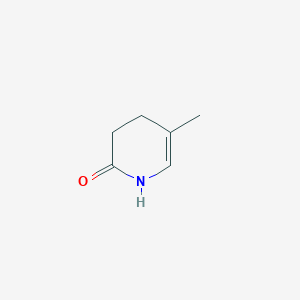
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
